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Compound of Interest

Compound Name: Echitoveniline

Cat. No.: B1164242 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides an in-depth guide to the methodologies and analytical

processes involved in the chemical structure elucidation of the monoterpenoid indole alkaloid,

Echitoveniline. While specific experimental data for Echitoveniline is not publicly available,

this guide outlines the comprehensive workflow and data interpretation required for such a

task, using placeholder data for illustrative purposes.

Introduction
Echitoveniline is a monoterpenoid indole alkaloid, a class of natural products known for their

complex structures and significant biological activities. These compounds are typically isolated

from plant species of the Apocynaceae family, such as those from the Alstonia genus. The

elucidation of their chemical structures is a critical step in understanding their biosynthetic

pathways, pharmacological properties, and potential for therapeutic development. This process

relies on a combination of spectroscopic and spectrometric techniques to piece together the

molecular framework, including stereochemistry.

Isolation of Echitoveniline
The initial step in structure elucidation is the isolation and purification of the target compound

from its natural source. The following is a generalized protocol for the extraction and isolation of

an alkaloid like Echitoveniline from plant material.
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Experimental Protocol: Isolation and Purification

Extraction: Dried and powdered plant material (e.g., leaves or bark of Alstonia sp.) is

subjected to sequential extraction with solvents of increasing polarity, starting with a non-

polar solvent like hexane to remove lipids and pigments, followed by a more polar solvent

such as methanol or ethanol to extract the alkaloids.

Acid-Base Extraction: The crude methanol/ethanol extract is dissolved in an acidic aqueous

solution (e.g., 5% HCl), which protonates the basic nitrogen atoms of the alkaloids, rendering

them water-soluble. The solution is then washed with an organic solvent (e.g., diethyl ether

or ethyl acetate) to remove neutral and acidic impurities.

Basification and Re-extraction: The acidic aqueous layer is then basified (e.g., with NH₄OH

to pH 9-10), deprotonating the alkaloids and making them soluble in organic solvents. The

alkaloids are then extracted into an immiscible organic solvent like dichloromethane or

chloroform.

Chromatographic Purification: The resulting crude alkaloid mixture is subjected to one or

more chromatographic techniques for purification. This typically involves:

Column Chromatography: Separation on a silica gel or alumina column using a gradient of

solvents (e.g., hexane-ethyl acetate or chloroform-methanol).

Preparative Thin-Layer Chromatography (TLC): Further purification of fractions obtained

from column chromatography.

High-Performance Liquid Chromatography (HPLC): Final purification to obtain the pure

alkaloid, often using a reversed-phase column (e.g., C18) with a mobile phase such as a

methanol-water or acetonitrile-water gradient.
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(e.g., Methanol) Acid-Base Extraction Crude Alkaloid Mixture Column Chromatography Semi-Pure Fractions Preparative HPLC Pure Echitoveniline
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Caption: Generalized workflow for the isolation of Echitoveniline.
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Spectroscopic and Spectrometric Analysis
Once a pure sample of Echitoveniline is obtained, its chemical structure is determined using a

suite of analytical techniques.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition

of the molecule, as well as structural information based on its fragmentation patterns.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or

Orbitrap instrument, coupled with an electrospray ionization (ESI) source is typically used.

Sample Preparation: A dilute solution of the purified compound in a suitable solvent (e.g.,

methanol or acetonitrile) is prepared.

Data Acquisition: The sample is introduced into the ESI source, and the mass spectrum is

acquired in positive ion mode to observe the protonated molecule [M+H]⁺.

Analysis: The accurate mass of the [M+H]⁺ ion is used to determine the molecular formula.

Tandem mass spectrometry (MS/MS) experiments are performed by selecting the [M+H]⁺ ion

and subjecting it to collision-induced dissociation (CID) to generate fragment ions, which

provide clues about the connectivity of the molecule.

Data Presentation: Mass Spectrometry Data for Echitoveniline (Illustrative)

Ion m/z (measured)
m/z (calculated for
C₃₁H₃₇N₂O₇⁺)

Difference (ppm)

[M+H]⁺ 549.2599 549.2601 -0.36
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Precursor Ion (m/z) Fragment Ions (m/z)
Putative Lost Neutral
Fragment

549.26 517.23 CH₃OH

549.26 490.24 C₂H₅NO

549.26 381.18 C₉H₁₀O₃

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic

molecules. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR

experiments is used to establish the carbon skeleton and the relative stereochemistry.

Experimental Protocol: NMR Spectroscopy

Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a

cryoprobe for enhanced sensitivity.

Sample Preparation: 5-10 mg of the pure compound is dissolved in 0.5-0.7 mL of a

deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆).

Data Acquisition: A standard suite of NMR experiments is run at a constant temperature

(e.g., 298 K). This includes:

¹H NMR

¹³C NMR

DEPT-135 (to differentiate CH, CH₂, and CH₃ groups)

²D COSY (¹H-¹H Correlation Spectroscopy) - to identify proton-proton couplings.

²D HSQC (Heteronuclear Single Quantum Coherence) - to identify one-bond proton-

carbon correlations.

²D HMBC (Heteronuclear Multiple Bond Correlation) - to identify long-range (2-3 bond)

proton-carbon correlations.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1164242?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


²D NOESY (Nuclear Overhauser Effect Spectroscopy) - to determine the spatial proximity

of protons, which is crucial for stereochemical assignments.

Data Presentation: ¹H NMR Data for Echitoveniline in CDCl₃ (Illustrative)

Proton
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

H-1 3.50 d 12.5

H-2 2.80 dd 12.5, 4.0

H-3 4.10 m

... ... ... ...

H-18 0.95 t 7.5

Data Presentation: ¹³C NMR Data for Echitoveniline in CDCl₃ (Illustrative)

Carbon Chemical Shift (δ, ppm) DEPT-135

C-1 55.0 CH₂

C-2 45.2 CH

C-3 70.1 CH

... ... ...

C-21 (C=O) 175.3 C

Structure Elucidation Workflow
The data from the various spectroscopic and spectrometric experiments are pieced together in

a logical workflow to build the final chemical structure.
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Data Acquisition

Data Analysis and Structure Assembly

HRMS

Molecular Formula
(from HRMS)

1D NMR
(¹H, ¹³C, DEPT)

Functional Groups
(from IR, ¹³C NMR)

Proton Spin Systems
(from ¹H, COSY)

2D NMR
(COSY, HSQC, HMBC, NOESY)

Final Structure of Echitoveniline

One-Bond C-H Connectivity
(from HSQC)

Carbon Skeleton Assembly
(from HMBC)

Relative Stereochemistry
(from NOESY, J-couplings)
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To cite this document: BenchChem. [Elucidating the Chemical Structure of Echitoveniline: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1164242#echitoveniline-chemical-structure-
elucidation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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